Cas no 1010811-75-2 ((1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride)

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride is a chiral cyclohexylamine derivative featuring a benzyloxy substituent at the 2-position. This compound is widely utilized as a key intermediate in asymmetric synthesis and pharmaceutical research due to its stereochemical purity and structural versatility. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. Its rigid cyclohexane backbone and functionalized amine group make it valuable for constructing complex molecules, particularly in the development of bioactive compounds and catalysts. The (1R,2R) configuration ensures high enantioselectivity, critical for applications requiring precise stereocontrol. Suitable for use under inert conditions, it is commonly employed in peptide modifications and ligand design.
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride structure
1010811-75-2 structure
Product Name:(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride
CAS No:1010811-75-2
MF:C13H20ClNO
MW:241.757002830505
MDL:MFCD09264086
CID:1092636
PubChem ID:45382209
Update Time:2025-10-22

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride
    • (1R,2R)-2-phenylmethoxycyclohexan-1-amine,hydrochloride
    • R,R-2-BenzyloxycyclohexylaMine hydrochloride
    • (1R,2R)-2-(Benzyloxy)cyclohexanamine HCl
    • AK147240
    • ST2402105
    • MDL: MFCD09264086
    • Inchi: 1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m1./s1
    • InChI Key: ODDBKOFUCJGDJN-OJERSXHUSA-N
    • SMILES: Cl.O(CC1C=CC=CC=1)[C@@H]1CCCC[C@H]1N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Topological Polar Surface Area: 35.2

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride Security Information

(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride Pricemore >>

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Additional information on (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride

Latest Research Insights on (1R,2R)-2-(Benzyloxy)cyclohexanamine Hydrochloride (CAS: 1010811-75-2)

The compound (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride (CAS: 1010811-75-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral amine derivative, characterized by its benzyl-protected hydroxyl group and cyclohexane backbone, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in asymmetric catalysis, medicinal chemistry, and as a precursor for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in the synthesis of opioid receptor modulators. Researchers demonstrated that (1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride could be efficiently converted into high-affinity ligands for kappa-opioid receptors, offering potential pathways for developing non-addictive analgesics. The study employed X-ray crystallography and molecular docking to elucidate the stereospecific interactions between the compound and receptor binding sites, underscoring the importance of its (1R,2R) configuration.

In parallel, advancements in green chemistry have optimized the synthesis of 1010811-75-2. A team at MIT reported a solvent-free mechanochemical approach in ACS Sustainable Chemistry & Engineering, achieving a 92% yield with minimal waste. This method eliminates traditional hazardous solvents, aligning with pharmaceutical industry demands for sustainable manufacturing. The refined protocol also enabled gram-scale production, addressing previous scalability challenges noted in earlier literature.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024) revealed that the hydrochloride salt form exhibits improved aqueous solubility (3.2 mg/mL at pH 7.4) compared to freebase counterparts, while maintaining stability across physiological pH ranges. Metabolic profiling in hepatocyte models showed predominant CYP3A4-mediated oxidation, with a plasma half-life of 4.7 hours in murine models - data critical for preclinical development considerations.

Emerging applications extend beyond CNS targets. A Nature Communications paper identified derivatives of 1010811-75-2 as allosteric enhancers of mitochondrial uncoupling proteins (UCP2), showing promise for metabolic disorder therapeutics. The benzyloxy moiety was found to be essential for membrane permeability and target engagement, as demonstrated through structure-activity relationship (SAR) studies involving 28 structural analogs.

Ongoing clinical translation efforts face challenges in chiral purity maintenance during large-scale synthesis, as noted in a recent FDA guidance document. Regulatory scrutiny emphasizes the need for rigorous control of the (1S,2S) diastereomer impurity, currently limited to ≤0.15% in pharmacopeial standards. Resolution techniques using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) continue to evolve to meet these requirements.

The compound's safety profile was recently updated in the REACH registration dossier, confirming no genotoxicity concerns in Ames tests up to 500 μg/plate. However, developmental toxicity studies in zebrafish embryos (LC50 = 32 μM) suggest careful evaluation for reproductive health indications. These findings were presented at the 2024 EUROTOX Congress alongside proposed structural modifications to improve the therapeutic index.

Patent landscape analysis reveals growing IP activity, with 17 new applications filed in 2023-2024 covering crystalline polymorphs (notably a stable Form II with 153°C melting point) and pro-drug derivatives. The expanding protection strategies reflect the compound's increasing commercial value in next-generation drug pipelines, particularly in neurology and oncology domains.

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